molecular formula C8H9F2NO B2766736 [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2260932-23-6

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol

Cat. No.: B2766736
CAS No.: 2260932-23-6
M. Wt: 173.163
InChI Key: RBXRFWZKMGPPSQ-UHFFFAOYSA-N
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Description

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is characterized by the presence of a difluoroethyl group attached to a pyridinyl ring, which is further connected to a methanol group. Its unique properties make it valuable in fields ranging from pharmaceutical development to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as solvent choice and reaction temperature, depend on the desired transformation .

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity, while the pyridinyl ring can interact with various biological molecules. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol include:

  • [6-(1,1-Difluoroethyl)pyridin-2-yl]amine
  • [6-(1,1-Difluoroethyl)pyridin-2-yl]ethanol
  • [6-(1,1-Difluoroethyl)pyridin-2-yl]acetaldehyde

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[6-(1,1-difluoroethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXRFWZKMGPPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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